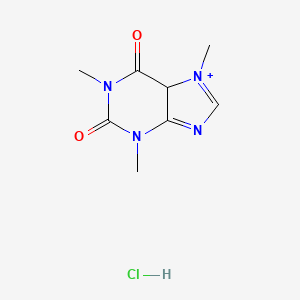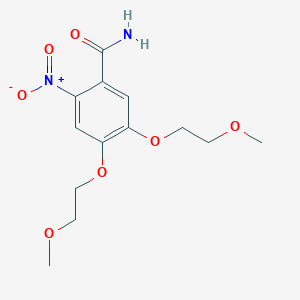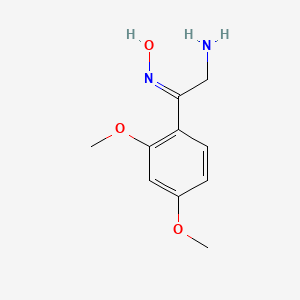
N-Methyllindcarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyllindcarpine is a natural product derived from the bark of Lindera pipericarpa, a plant belonging to the Lauraceae family . It is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol . This compound is known for its potential pharmacological activities and is used as a reference standard in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyllindcarpine can be synthesized through several synthetic routes. One common method involves the methylation of lindcarpine, a precursor compound, using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Lindera pipericarpa. The bark is first dried and ground into a fine powder, which is then subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyllindcarpine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-Methyllindcarpine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyllindcarpine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Comparison with Similar Compounds
N-Methyllindcarpine is structurally similar to other aporphine alkaloids, such as:
Isocorynoline: (CAS: 475-67-2)
Corydine: (CAS: 476-69-7)
Corytuberine: (CAS: 517-56-6)
Litseglutine B: (CAS: 25368-01-8)
Boldine: (CAS: 476-70-0)
Cassythicine: (CAS: 5890-28-8)
Glaucine: (CAS: 475-81-0)
Lauroscholtzine: (CAS: 2169-44-0)
Nantenine: (CAS: 2565-01-7).
Compared to these compounds, this compound is unique due to its specific methylation pattern and its potent COX-2 inhibitory activity . This makes it a valuable compound for research in anti-inflammatory and anticancer therapies.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
InChI Key |
MBKKEBKZSKSAPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)




![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)





